BRD9539

Description

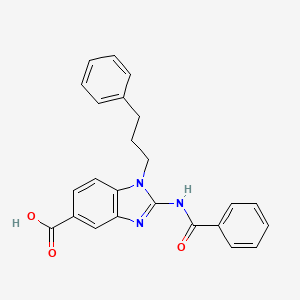

Structure

3D Structure

Propriétés

IUPAC Name |

2-benzamido-1-(3-phenylpropyl)benzimidazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H21N3O3/c28-22(18-11-5-2-6-12-18)26-24-25-20-16-19(23(29)30)13-14-21(20)27(24)15-7-10-17-8-3-1-4-9-17/h1-6,8-9,11-14,16H,7,10,15H2,(H,29,30)(H,25,26,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPXMEOBILYVKBC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCCN2C3=C(C=C(C=C3)C(=O)O)N=C2NC(=O)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201153999 | |

| Record name | 2-(Benzoylamino)-1-(3-phenylpropyl)-1H-benzimidazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201153999 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

399.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1374601-41-8 | |

| Record name | 2-(Benzoylamino)-1-(3-phenylpropyl)-1H-benzimidazole-5-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1374601-41-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Benzoylamino)-1-(3-phenylpropyl)-1H-benzimidazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201153999 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1374601-41-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

BRD9539: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

BRD9539 is a potent inhibitor of the histone methyltransferase G9a (also known as EHMT2) and Polycomb Repressive Complex 2 (PRC2). This document provides an in-depth technical overview of the mechanism of action of this compound, including its biochemical activity, cellular effects, and the signaling pathways it modulates. Detailed experimental protocols for key assays, quantitative data summaries, and pathway visualizations are presented to support further research and drug development efforts. While this compound itself exhibits limited cell permeability, its exploration has paved the way for the development of cell-active analogs like BRD4770, which is presumed to convert to this compound intracellularly, offering valuable insights into the therapeutic potential of G9a and PRC2 inhibition.

Core Mechanism of Action: Dual Inhibition of G9a and PRC2

This compound functions as a small molecule inhibitor targeting two key epigenetic regulators: G9a and PRC2.[1]

-

G9a (EHMT2): This enzyme is a histone methyltransferase responsible for the mono- and di-methylation of histone H3 at lysine 9 (H3K9me1 and H3K9me2). These methylation marks are generally associated with transcriptional repression.

-

PRC2: This multi-protein complex, with its catalytic subunit EZH2, is responsible for the di- and tri-methylation of histone H3 at lysine 27 (H3K27me2 and H3K27me3), another key repressive histone mark.

This compound exhibits a dose-dependent inhibitory effect on G9a with a half-maximal inhibitory concentration (IC50) of 6.3 μM.[1][2] It also demonstrates inhibitory activity against PRC2.[1][2] This dual-inhibitory profile suggests that this compound can impact gene expression by preventing the establishment of two distinct repressive histone marks.

Quantitative Data Summary

The biochemical activity and selectivity of this compound have been characterized against a panel of histone methyltransferases. The data is summarized in the tables below.

Table 1: Biochemical Potency of this compound

| Target | IC50 (μM) | Reference |

| G9a | 6.3 | [1][2] |

| PRC2 | Similar to G9a | [2] |

Table 2: Selectivity Profile of this compound

| Enzyme | Activity at 10 μM this compound (% Remaining Activity) | Reference |

| G9a | 54% | [3] |

| PRC2 | 43% | [3] |

| SUV39H1 | No significant inhibition | [1][2] |

| NSD2 | No significant inhibition | [1][2] |

| DNMT1 | No significant inhibition | [1][2] |

Note: The Yuan et al. (2012) study also notes that no inhibition of SUV39H1 and DNMT1 was observed up to 40 μM, with only partial inhibition of NSD2 at this high concentration.[2]

Signaling Pathways Modulated by G9a/PRC2 Inhibition

The inhibition of G9a and PRC2 by this compound (or its active cellular analog BRD4770) impacts downstream signaling pathways, primarily through the derepression of target genes.

G9a-Mediated Transcriptional Repression

The primary mechanism of G9a is the methylation of H3K9, which leads to the recruitment of other repressive proteins and chromatin compaction, ultimately silencing gene expression. Inhibition of G9a by this compound would theoretically reverse this process, leading to gene activation.

Interaction and Co-regulation with PRC2

There is evidence of a functional interplay between G9a and PRC2.[4][5][6] They can physically interact and co-occupy the promoters of a common set of developmental genes, suggesting a coordinated mechanism for gene silencing. Therefore, the dual inhibition by this compound could have a synergistic effect on derepressing these target genes.

Induction of Cellular Senescence via ATM Pathway Activation

The cell-permeable analog of this compound, BRD4770, has been shown to induce cellular senescence in pancreatic cancer cells.[2][7][8] This effect is linked to the activation of the Ataxia Telangiectasia Mutated (ATM) signaling pathway, a key regulator of the DNA damage response and cell cycle checkpoints.[9]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. A Small-Molecule Probe of the Histone Methyltransferase G9a Induces Cellular Senescence in Pancreatic Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. caymanchem.com [caymanchem.com]

- 4. mdpi.com [mdpi.com]

- 5. lesentreprisescontrelecancer.fr [lesentreprisescontrelecancer.fr]

- 6. Functional Crosstalk Between Lysine Methyltransferases on Histone Substrates: The Case of G9A/GLP and Polycomb Repressive Complex 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. medchemexpress.com [medchemexpress.com]

The Discovery of BRD9539: A Technical Guide to a Selective G9a Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the discovery and characterization of BRD9539, a selective inhibitor of the histone methyltransferase G9a (also known as EHMT2). G9a is a key epigenetic regulator, primarily responsible for the mono- and di-methylation of histone H3 at lysine 9 (H3K9me1 and H3K9me2), marks that are typically associated with transcriptional repression.[1] Dysregulation of G9a has been implicated in various cancers, making it a compelling target for therapeutic intervention. This document provides a comprehensive overview of the quantitative data, experimental methodologies, and relevant signaling pathways associated with this compound, serving as a valuable resource for researchers in the field of epigenetics and drug discovery.

Quantitative Inhibitor Profile

This compound was identified from a library of 117 benzimidazoles synthesized as potential S-adenosylmethionine (SAM) mimetics.[2] The compound exhibits potent and selective inhibition of G9a in biochemical assays. However, its utility in cell-based assays is limited due to poor cell permeability. Its methyl-ester analogue, BRD4770, was developed as a more cell-permeable prodrug.[2][3]

| Compound | Target | IC50 (μM) | Assay Type | Notes |

| This compound | G9a | 6.3[2][3][4] | Biochemical | Also inhibits PRC2 with a similar IC50.[2][3] |

| PRC2 | ~6.3 | Biochemical | [2][3] | |

| SUV39H1 | > 40 | Biochemical | Inactive.[2][3] | |

| NSD2 | Partial inhibition at 40 μM | Biochemical | [2][3] | |

| DNMT1 | > 40 | Biochemical | Inactive.[2][3] | |

| BRD4770 | G9a | Less potent than this compound | Biochemical | Methyl-ester analogue of this compound with improved cell permeability.[2][3] |

| G9a | EC50 ~5 μM | Cellular (H3K9me3) | Determined by Western blotting in PANC-1 cells.[2] |

Experimental Protocols

This section details the key experimental methodologies employed in the discovery and characterization of this compound.

Synthesis of the Benzimidazole Library

The benzimidazole library, from which this compound was identified, was synthesized through a multi-step process. The general synthetic scheme is as follows:

General Procedure:

-

Condensation: A substituted o-phenylenediamine is condensed with a carboxylic acid or its derivative (e.g., acid chloride or aldehyde) to form the benzimidazole ring. This reaction is typically carried out in the presence of a dehydrating agent or under acidic conditions.

-

N-Alkylation: The resulting benzimidazole intermediate is then N-alkylated using an appropriate alkyl halide in the presence of a base to introduce diversity at the N1 position of the benzimidazole core.

-

Purification: The final products are purified using standard techniques such as column chromatography or recrystallization.

For the specific synthesis of this compound, a substituted benzimidazole-5-carboxylic acid was used as the starting material, which was then N-alkylated and subsequently amidated.[2]

Biochemical Assays for Histone Methyltransferase Activity

The inhibitory activity of this compound against various histone methyltransferases was determined using in vitro enzymatic assays.

G9a Inhibition Assay (Radiometric):

-

Reaction Mixture: Prepare a reaction mixture containing recombinant G9a enzyme, a histone H3-derived peptide substrate, and the cofactor S-adenosyl-L-[*H]-methionine (SAM) in an appropriate assay buffer (e.g., 50 mM Tris-HCl, pH 8.5, 5 mM MgCl2, 4 mM DTT).

-

Inhibitor Addition: Add varying concentrations of this compound or a vehicle control (DMSO) to the reaction mixture.

-

Incubation: Incubate the reaction at 30°C for a defined period (e.g., 60 minutes).

-

Detection: Stop the reaction and quantify the incorporation of the tritiated methyl group into the peptide substrate using a scintillation counter.

-

Data Analysis: Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

DELFIA (Dissociation-Enhanced Lanthanide Fluorescent Immunoassay) for PRC2 and NSD2 Activity:

-

Reaction: Perform the methylation reaction in a streptavidin-coated microplate with biotinylated histone H3 substrate, the respective enzyme (PRC2 or NSD2), SAM, and the test compound.

-

Detection: After incubation, wash the plate and add a europium-labeled antibody specific for the methylated histone mark (e.g., anti-H3K27me3 for PRC2).

-

Signal Measurement: After another incubation and wash step, add an enhancement solution to dissociate the europium ions, which then form a highly fluorescent chelate. Measure the time-resolved fluorescence.

-

Data Analysis: Determine the IC50 values as described above.

Cellular Assays

Cellular ATP Level Assay:

-

Cell Culture: Plate cells (e.g., HeLa) in a 96-well plate and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a dose range of this compound or BRD4770 for a specified duration (e.g., 48 hours).

-

Lysis and ATP Measurement: Lyse the cells and measure the intracellular ATP concentration using a commercial ATP-based luminescence assay kit according to the manufacturer's instructions. A decrease in ATP levels can be indicative of reduced cell viability or proliferation.[2]

Mass Spectrometry-Based Histone Methylation Analysis:

-

Cell Treatment and Histone Extraction: Treat cells (e.g., PANC-1) with the inhibitor (BRD4770) or DMSO control. Extract histones from the cell nuclei using an acid extraction protocol.

-

Sample Preparation: Separate the extracted histones by SDS-PAGE. Excise the histone H3 band and perform in-gel digestion with trypsin after chemical derivatization (propionylation) to protect unmodified and monomethylated lysines.

-

LC-MS/MS Analysis: Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the different methylation states of H3K9.

Western Blotting for Histone Methylation:

-

Sample Preparation: Treat cells with the inhibitor, then lyse the cells and extract total protein or nuclear extracts.

-

SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE on a high-percentage polyacrylamide gel and transfer them to a PVDF or nitrocellulose membrane.

-

Antibody Incubation: Block the membrane and incubate with a primary antibody specific for the histone modification of interest (e.g., H3K9me2) and a loading control (e.g., total histone H3).

-

Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.

G9a-Modulated Signaling Pathways

G9a plays a crucial role in tumorigenesis by epigenetically silencing tumor suppressor genes, thereby promoting cancer cell proliferation and survival. Two of the key signaling pathways regulated by G9a are the Wnt and Hippo pathways.

G9a and the Wnt Signaling Pathway

G9a has been shown to promote Wnt/β-catenin signaling by repressing the expression of Wnt pathway antagonists, such as Dickkopf-1 (DKK1) and Adenomatous Polyposis Coli 2 (APC2).[5][6] This leads to the stabilization and nuclear translocation of β-catenin, and subsequent activation of TCF/LEF target genes that drive cell proliferation.

G9a and the Hippo Signaling Pathway

In several cancers, G9a has been found to suppress the Hippo signaling pathway, a key regulator of organ size and a tumor suppressor pathway. G9a achieves this by silencing the expression of the Hippo pathway kinase LATS2 (Large Tumor Suppressor 2).[5] Reduced LATS2 levels lead to the dephosphorylation and activation of the oncoprotein YAP (Yes-associated protein), which then translocates to the nucleus and promotes the transcription of genes involved in cell proliferation and survival.

Conclusion

This compound is a valuable chemical probe for studying the biochemical functions of the histone methyltransferase G9a. While its poor cell permeability limits its direct use in cellular studies, its discovery has paved the way for the development of more cell-active analogues like BRD4770. The detailed methodologies and pathway analyses presented in this guide provide a solid foundation for researchers aiming to further investigate the role of G9a in health and disease and to develop novel epigenetic therapies. The continued exploration of G9a inhibitors holds significant promise for the treatment of various cancers and other diseases driven by epigenetic dysregulation.

References

- 1. G9a in Cancer: Mechanisms, Therapeutic Advancements, and Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Targeting histone methyltransferase G9a inhibits growth and Wnt signaling pathway by epigenetically regulating HP1α and APC2 gene expression in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Targeting histone methyltransferase G9a inhibits growth and Wnt signaling pathway by epigenetically regulating HP1α and APC2 gene expression in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The Histone Methyltransferase G9a Promotes Cholangiocarcinogenesis through Regulation of the Hippo Pathway Kinase LATS2 and YAP Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Immunoblotting histones from yeast whole cell protein extracts - PMC [pmc.ncbi.nlm.nih.gov]

BRD9539: A Technical Guide to its PRC2 Inhibitory Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

BRD9539 is a small molecule initially identified as a potent inhibitor of the histone methyltransferase G9a (EHMT2).[1] Subsequent studies have revealed that this compound also exhibits inhibitory activity against the Polycomb Repressive Complex 2 (PRC2), a key epigenetic regulator involved in gene silencing and cellular differentiation.[1] Dysregulation of PRC2 activity is implicated in various cancers, making it an attractive target for therapeutic intervention.[2][3][4] This technical guide provides an in-depth overview of the PRC2 inhibitory activity of this compound, including its mechanism of action, quantitative inhibitory data, and detailed experimental protocols for its assessment.

Core Concepts: The PRC2 Complex and its Function

The Polycomb Repressive Complex 2 (PRC2) is a multi-protein complex that plays a central role in the epigenetic regulation of gene expression.[4][5] The core components of the mammalian PRC2 complex are:

-

EZH2 (Enhancer of Zeste Homolog 2): The catalytic subunit responsible for the methylation of histone H3 on lysine 27 (H3K27).[4]

-

EED (Embryonic Ectoderm Development): A non-catalytic subunit that binds to the trimethylated H3K27 (H3K27me3) mark, leading to allosteric activation of EZH2 and propagation of the repressive signal.

-

SUZ12 (Suppressor of Zeste 12): A zinc-finger protein essential for the structural integrity and enzymatic activity of the complex.[4]

-

RBBP4/7 (Retinoblastoma-Binding Protein 4/7): Histone-binding proteins that contribute to the complex's interaction with nucleosomes.

The primary function of PRC2 is to catalyze the mono-, di-, and tri-methylation of H3K27.[5] The resulting H3K27me3 mark is a hallmark of transcriptionally silent chromatin, leading to the repression of target gene expression.[5] This process is crucial for maintaining cell identity, regulating developmental processes, and suppressing tumor suppressor genes in certain cancers.[2][3]

This compound Quantitative Inhibitory Data

This compound has been characterized as a dual inhibitor of G9a and PRC2. The following table summarizes the available quantitative data on its inhibitory activity.

| Target | Parameter | Value | Notes |

| G9a | IC50 | 6.3 µM | In vitro biochemical assay.[1] |

| PRC2 | % Activity Remaining | 43% at 10 µM | In vitro biochemical assay. |

Note: this compound has been reported to have no significant activity in cell-based assays, which is presumed to be due to poor cell permeability.[1]

Mechanism of PRC2 Inhibition by this compound

While the precise molecular interactions have not been fully elucidated in publicly available literature, the inhibitory activity of this compound against PRC2 is likely directed at the catalytic subunit, EZH2. Small molecule inhibitors of PRC2 typically function by competing with the cofactor S-adenosyl-L-methionine (SAM) for binding to the EZH2 active site, thereby preventing the transfer of a methyl group to the histone H3 substrate.

Experimental Protocols

The following are detailed, representative protocols for assessing the PRC2 inhibitory activity of small molecules like this compound. These are based on established methodologies for histone methyltransferase assays.

In Vitro Radioactive Histone Methyltransferase (HMT) Assay

This assay measures the transfer of a radiolabeled methyl group from S-adenosyl-L-methionine ([³H]-SAM) to a histone substrate by PRC2.

Materials:

-

Recombinant human PRC2 complex (EZH2/EED/SUZ12/RBBP4)

-

Histone H3 peptide (e.g., residues 21-44) or recombinant nucleosomes as substrate

-

This compound (or other test compounds) dissolved in DMSO

-

[³H]-S-adenosyl-L-methionine ([³H]-SAM)

-

Assay Buffer: 50 mM Tris-HCl pH 8.0, 5 mM MgCl₂, 4 mM DTT

-

Scintillation fluid

-

Filter paper (e.g., Whatman P81)

-

96-well microplate

-

Scintillation counter

Procedure:

-

Compound Preparation: Prepare serial dilutions of this compound in DMSO. Further dilute in Assay Buffer to the desired final concentrations.

-

Reaction Setup: In a 96-well plate, add the following components in order:

-

Assay Buffer

-

This compound solution or DMSO (for control)

-

PRC2 complex (final concentration, e.g., 10 nM)

-

Histone H3 substrate (final concentration, e.g., 5 µM)

-

-

Initiation of Reaction: Add [³H]-SAM (final concentration, e.g., 1 µM) to each well to start the reaction.

-

Incubation: Incubate the plate at 30°C for 1 hour.

-

Stopping the Reaction: Spot the reaction mixture from each well onto the filter paper.

-

Washing: Wash the filter paper three times with 50 mM sodium carbonate buffer (pH 9.0) to remove unincorporated [³H]-SAM.

-

Detection: Air-dry the filter paper, add scintillation fluid, and measure the incorporated radioactivity using a scintillation counter.

-

Data Analysis: Calculate the percent inhibition for each this compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

Homogeneous Time-Resolved Fluorescence (HTRF) Assay

This is a non-radioactive, high-throughput method to measure PRC2 activity. It relies on the detection of the H3K27me3 mark using specific antibodies labeled with a donor and acceptor fluorophore.

Materials:

-

Recombinant human PRC2 complex

-

Biotinylated Histone H3 peptide substrate

-

S-adenosyl-L-methionine (SAM)

-

This compound (or other test compounds) dissolved in DMSO

-

HTRF Detection Reagents:

-

Europium cryptate-labeled anti-H3K27me3 antibody (donor)

-

Streptavidin-XL665 (acceptor)

-

-

Assay Buffer: 50 mM Tris-HCl pH 8.0, 1 mM DTT, 0.01% BSA

-

Low-volume 384-well microplate

-

HTRF-compatible plate reader

Procedure:

-

Compound Plating: Dispense this compound solutions at various concentrations into the wells of the 384-well plate.

-

Enzyme and Substrate Addition: Add a mixture of the PRC2 complex and the biotinylated H3 peptide to each well.

-

Reaction Initiation: Add SAM to each well to start the enzymatic reaction.

-

Incubation: Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes).

-

Detection: Add a mixture of the HTRF detection reagents (Europium-labeled antibody and Streptavidin-XL665) to each well.

-

Final Incubation: Incubate the plate at room temperature for 1-2 hours to allow for antibody binding.

-

Reading the Plate: Measure the HTRF signal on a compatible plate reader (excitation at 320 nm, emission at 620 nm and 665 nm).

-

Data Analysis: The HTRF ratio (665 nm / 620 nm) is proportional to the amount of H3K27me3 produced. Calculate percent inhibition and IC50 values as described for the radioactive assay.

Visualizations

PRC2 Signaling Pathway and Inhibition by this compound

Caption: PRC2 signaling pathway and the inhibitory action of this compound on EZH2.

Experimental Workflow for PRC2 Inhibition Assay

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Role of the Polycomb Repressive Complex 2 (PRC2) in Transcriptional Regulation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Polycomb Repressor Complex 2 in Genomic Instability and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. What are Polycomb repressive complex 2 inhibitors and how do they work? [synapse.patsnap.com]

- 5. PRC2 - Wikipedia [en.wikipedia.org]

BRD9539: A Technical Guide to a Selective Chemical Probe for the Histone Methyltransferase G9a

For Researchers, Scientists, and Drug Development Professionals

Introduction

BRD9539 is a potent and selective chemical probe for the histone methyltransferase G9a (also known as EHMT2 or KMT1C). As an epigenetic modulator, G9a plays a crucial role in gene silencing through the di-methylation of histone H3 at lysine 9 (H3K9me2). Dysregulation of G9a activity has been implicated in various diseases, including cancer, making it a compelling target for therapeutic intervention. This technical guide provides an in-depth overview of this compound, including its biochemical properties, selectivity, and the experimental protocols for its use in research settings. While this compound serves as a powerful tool for in vitro studies, it is important to note its limited efficacy in cell-based assays due to poor cell permeability. Its methyl-ester analogue, BRD4770, is a cell-permeable compound that is believed to be hydrolyzed into this compound intracellularly, acting as a pro-drug.[1]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound and its analogue BRD4770.

Table 1: Biochemical Potency of this compound

| Target | IC50 (μM) | Assay Type | Reference |

| G9a | 6.3 | Biochemical Assay | [1] |

| PRC2 | Similar to G9a | Biochemical Assay | [1] |

Table 2: Selectivity Profile of this compound

| Target | Activity | Concentration (μM) | Reference |

| SUV39H1 | No inhibition | Up to 40 | [1] |

| NSD2 | Partial inhibition | 40 | [1] |

| DNMT1 | No inhibition | Up to 40 | [1] |

| 16 other chromatin-modifying enzymes | No activity | 5 or 10 | [1] |

| 100 kinases | No activity | 5 or 10 | [1] |

Table 3: Cellular Activity of BRD4770 (Pro-drug of this compound)

| Parameter | EC50 (μM) | Cell Line | Assay | Reference |

| H3K9 di- and tri-methylation reduction | ~5 | PANC-1 | Western Blot | [1] |

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

Biochemical G9a Inhibition Assay (AlphaLISA)

This protocol is adapted from a standard AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) for measuring H3K9 dimethylation by G9a.

Materials:

-

G9a enzyme

-

Biotinylated Histone H3 (1-21) peptide substrate

-

S-adenosyl-L-methionine (SAM)

-

This compound

-

AlphaLISA Acceptor beads (conjugated to an anti-H3K9me2 antibody)

-

Streptavidin-coated Donor beads

-

Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM DTT, 0.01% Tween-20, 0.005% BSA)

-

384-well microplate

Procedure:

-

Compound Preparation: Prepare serial dilutions of this compound in DMSO.

-

Enzyme and Substrate Preparation: Dilute G9a enzyme, biotinylated H3 peptide, and SAM in Assay Buffer to desired concentrations.

-

Reaction Initiation: In a 384-well plate, add the G9a enzyme, this compound (or DMSO control), and the biotinylated H3 peptide. Initiate the reaction by adding SAM.

-

Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Detection:

-

Stop the reaction and detect the methylated peptide by adding AlphaLISA Acceptor beads.

-

Incubate for 60 minutes at room temperature.

-

Add Streptavidin-coated Donor beads and incubate for 30 minutes at room temperature in the dark.

-

-

Readout: Read the plate on an Alpha-enabled plate reader at an emission wavelength of 615 nm.

-

Data Analysis: Calculate IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

PRC2 Inhibition Assay (DELFIA)

This protocol outlines a general approach for a Dissociation-Enhanced Lanthanide Fluorescent Immunoassay (DELFIA) to measure PRC2 activity.

Materials:

-

PRC2 enzyme complex

-

Histone H3 peptide (or nucleosome) substrate

-

S-adenosyl-L-methionine (SAM)

-

This compound

-

Europium-labeled anti-H3K27me3 antibody

-

DELFIA Assay Buffer, Wash Buffer, and Enhancement Solution

-

Streptavidin-coated microplate (if using a biotinylated substrate)

Procedure:

-

Substrate Coating: If using a biotinylated peptide, coat a streptavidin plate with the substrate.

-

Compound and Enzyme Addition: Add serially diluted this compound or DMSO control to the wells, followed by the PRC2 enzyme.

-

Reaction Initiation: Start the methylation reaction by adding SAM.

-

Incubation: Incubate the plate at room temperature for a defined period.

-

Washing: Wash the plate with DELFIA Wash Buffer to remove unbound reagents.

-

Antibody Incubation: Add the Europium-labeled anti-H3K27me3 antibody and incubate to allow binding to the methylated substrate.

-

Washing: Wash the plate again to remove unbound antibody.

-

Signal Enhancement: Add DELFIA Enhancement Solution to dissociate the Europium ions and form a highly fluorescent chelate.

-

Readout: Measure the time-resolved fluorescence using a suitable plate reader.

-

Data Analysis: Determine IC50 values by analyzing the dose-response curve.

In-Cell Western Blot for H3K9 Methylation

This protocol is for assessing the cellular activity of G9a inhibitors like BRD4770 by measuring changes in global H3K9 methylation levels.

Materials:

-

Cell line of interest (e.g., PANC-1)

-

BRD4770

-

Cell lysis buffer

-

Primary antibodies (anti-H3K9me2, anti-total Histone H3)

-

Fluorescently labeled secondary antibodies

-

Imaging system (e.g., LI-COR Odyssey)

Procedure:

-

Cell Treatment: Seed cells in a 96-well plate and treat with a dose range of BRD4770 for the desired time (e.g., 72 hours).

-

Cell Lysis: Lyse the cells directly in the wells.

-

Blocking: Block the wells to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the cells with primary antibodies against H3K9me2 and total H3 (as a loading control) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the wells and incubate with fluorescently labeled secondary antibodies for 1 hour at room temperature.

-

Imaging: Scan the plate using an infrared imaging system.

-

Data Analysis: Quantify the fluorescence intensity for H3K9me2 and normalize it to the total H3 signal. Calculate the EC50 value from the dose-response curve.

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate key signaling pathways involving G9a and the experimental workflow for evaluating this compound.

Caption: G9a's role in the Wnt signaling pathway.

Caption: G9a's involvement in the Hippo signaling pathway.

Caption: Experimental workflow for this compound evaluation.

Conclusion

This compound is a valuable chemical probe for the in vitro investigation of G9a histone methyltransferase. Its selectivity over other methyltransferases and kinases makes it a precise tool for dissecting the biochemical functions of G9a. While its utility in cell-based systems is limited by poor membrane permeability, its cell-active analogue, BRD4770, provides a means to study the cellular consequences of G9a inhibition. The detailed protocols and pathway diagrams provided in this guide are intended to facilitate the effective use of this compound in advancing our understanding of epigenetic regulation and its role in disease.

References

BRD9539: A Technical Guide to Target Selectivity

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the target selectivity profile of BRD9539, a potent inhibitor of the histone methyltransferase G9a (also known as EHMT2). This document summarizes key quantitative data, details experimental methodologies for pivotal assays, and visualizes relevant biological pathways and experimental workflows.

Executive Summary

This compound is a valuable chemical probe for studying the biological roles of G9a. It demonstrates potent biochemical inhibition of G9a with an IC50 of 6.3 μM and also exhibits activity against the Polycomb Repressive Complex 2 (PRC2).[1][2][3] Notably, this compound shows a clean off-target profile when screened against a broad panel of other chromatin-modifying enzymes and kinases. However, its utility in cell-based assays is limited due to poor cell permeability.[1] It is considered the potentially active form of its methyl-ester analogue, BRD4770, which does exhibit cellular activity.

Target Selectivity Profile

The selectivity of this compound has been assessed against a panel of histone methyltransferases and other epigenetic regulators. The quantitative data from these assessments are summarized below.

Table 1: Primary Targets and Potency of this compound

| Target | IC50 / % Inhibition | Assay Type |

| G9a (EHMT2) | 6.3 μM | Biochemical |

| PRC2 | ~6.3 μM (43% activity remaining at 10 μM)[2] | Biochemical |

Table 2: Selectivity Against Other Histone Methyltransferases

| Target | Activity at 40 μM |

| SUV39H1 | Inactive |

| NSD2 | Partial Inhibition |

| DNMT1 | Inactive |

Table 3: Broad Selectivity Screening

This compound was screened against a panel of 16 other chromatin-modifying enzymes and 100 kinases involved in cell-cycle regulation and cancer cell biology at concentrations of 5 or 10 μM.

| Target Class | Number of Targets | Activity Observed |

| Chromatin-modifying enzymes | 16 | None |

| Kinases | 100 | None |

The specific constituents of the 16 chromatin-modifying enzymes and 100 kinases screened are detailed in the supplementary information of the primary literature.

Experimental Protocols

Detailed methodologies for the key biochemical assays used to characterize this compound are provided below.

G9a (EHMT2) Inhibition Assay

A biochemical assay was utilized to determine the inhibitory activity of this compound against G9a. The protocol is as follows:

-

Enzyme and Substrate Preparation : Recombinant human G9a enzyme and a histone H3-derived peptide substrate are prepared in assay buffer.

-

Compound Preparation : this compound is serially diluted in DMSO to generate a range of concentrations.

-

Reaction Initiation : The enzymatic reaction is initiated by adding S-[methyl-³H]-adenosyl-L-methionine (³H-SAM) as a methyl donor.

-

Incubation : The reaction mixture is incubated at room temperature to allow for histone peptide methylation.

-

Reaction Termination and Detection : The reaction is stopped, and the amount of radiolabeled methylated peptide is quantified using a scintillation counter.

-

Data Analysis : IC50 values are calculated by plotting the percentage of G9a inhibition against the logarithm of the inhibitor concentration.

PRC2 Inhibition Assay

The inhibitory effect of this compound on PRC2 activity was assessed using a similar biochemical assay format:

-

Enzyme and Substrate Preparation : Recombinant human PRC2 complex (containing EZH2, EED, and SUZ12) and a histone H3-derived peptide substrate are prepared in assay buffer.

-

Compound Preparation : this compound is serially diluted in DMSO.

-

Reaction Initiation : The reaction is started by the addition of ³H-SAM.

-

Incubation : The reaction is allowed to proceed at room temperature.

-

Reaction Termination and Detection : The reaction is terminated, and the incorporation of the radiolabel into the histone peptide is measured via scintillation counting.

-

Data Analysis : The percentage of PRC2 inhibition at various concentrations of this compound is determined to estimate the IC50.

Visualizations

The following diagrams illustrate key pathways and workflows related to this compound.

Caption: G9a and PRC2 signaling pathways inhibited by this compound.

Caption: Workflow for biochemical inhibition assays.

Caption: Logical relationship of this compound's target selectivity.

References

BRD9539: A Technical Guide for the In Vitro Study of G9a-Mediated Chromatin Modification

For Researchers, Scientists, and Drug Development Professionals

Introduction

BRD9539 is a chemical probe primarily utilized in the biochemical investigation of chromatin biology. Contrary to what its name might suggest, this compound is not an inhibitor of bromodomain-containing proteins. Instead, it is characterized as an inhibitor of the histone methyltransferase G9a (also known as Euchromatic Histone-lysine N-methyltransferase 2, EHMT2).[1][2][3] G9a is a key enzyme responsible for the mono- and di-methylation of histone H3 at lysine 9 (H3K9me1 and H3K9me2), epigenetic marks predominantly associated with transcriptional repression.[4]

This guide provides an in-depth overview of this compound, its mechanism of action, and protocols for its use in biochemical assays to study G9a-mediated chromatin modification. It is important to note that while this compound is a potent biochemical tool, its utility in cell-based assays is limited due to poor cell permeability.[2][3]

Mechanism of Action

This compound exerts its inhibitory effect by targeting the catalytic activity of the G9a histone methyltransferase. By binding to G9a, it prevents the transfer of a methyl group from the cofactor S-adenosyl-L-methionine (SAM) to the lysine 9 residue of histone H3. This inhibition leads to a decrease in the levels of H3K9me1 and H3K9me2, thereby preventing the establishment of this repressive chromatin mark.

References

BRD9539: A Technical Guide to a Selective G9a Histone Methyltransferase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

BRD9539 is a potent and selective small molecule inhibitor of the histone methyltransferase G9a (also known as EHMT2). As a key epigenetic modulator, G9a plays a crucial role in gene silencing through the methylation of histone H3 on lysine 9 (H3K9). Dysregulation of G9a activity has been implicated in various diseases, including cancer, making it a compelling target for therapeutic intervention. This technical guide provides an in-depth overview of this compound, including its biochemical and cellular activities, selectivity profile, and the experimental protocols for its characterization. A key characteristic of this compound is its potent biochemical inhibition of G9a, which, due to poor cell permeability, does not translate to direct cellular activity. This property makes its cell-permeable methyl-ester analogue, BRD4770, an essential tool for studying the cellular effects of G9a inhibition.

Introduction to this compound and its Role in Epigenetics

This compound is a small molecule inhibitor that targets the histone methyltransferase G9a.[1] G9a is a primary enzyme responsible for the mono- and di-methylation of H3K9, epigenetic marks that are generally associated with transcriptional repression. By inhibiting G9a, this compound can modulate the epigenetic landscape of the cell, leading to changes in gene expression. The study of such inhibitors is critical for understanding the role of G9a in health and disease and for the development of novel therapeutic agents. While this compound itself is a powerful tool for in vitro biochemical studies, its limited cell permeability necessitates the use of its pro-drug form, BRD4770, for cellular and in vivo investigations.[1]

Quantitative Data

The following tables summarize the key quantitative data for this compound, providing a clear comparison of its biochemical activity and selectivity.

Table 1: Biochemical Activity of this compound

| Target | IC50 (μM) | Assay Type | Reference |

| G9a (EHMT2) | 6.3 | Biochemical HMT Assay | [1] |

| PRC2 | ~6.3 | Biochemical HMT Assay | [1] |

Table 2: Selectivity Profile of this compound

| Target | Activity | Concentration (μM) | Reference |

| SUV39H1 | Inactive | Up to 40 | [1] |

| NSD2 | Partial Inhibition | 40 | [1] |

| DNMT1 | Inactive | Up to 40 | [1] |

| 16 other chromatin-modifying enzymes | No significant activity | 5 or 10 | |

| 100 kinases | No significant activity | 5 or 10 |

Table 3: Comparative Activity of this compound and BRD4770

| Compound | G9a Remaining Activity (%) | Assay Type | Cellular Activity | Reference |

| This compound | 20 | Biochemical | No | [1] |

| BRD4770 | 45 | Biochemical | Yes | [1] |

Signaling Pathways

Inhibition of G9a by the cell-permeable analogue of this compound, BRD4770, has been shown to induce cellular senescence in pancreatic cancer cells. This effect is mediated through the activation of the Ataxia Telangiectasia Mutated (ATM) signaling pathway. The diagram below illustrates this proposed mechanism.

Caption: G9a inhibition by BRD4770 leads to ATM pathway activation and cellular senescence.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are adapted from standard procedures and should be optimized for specific laboratory conditions.

Biochemical Histone Methyltransferase (HMT) Assay for G9a Inhibition

This protocol is designed to measure the in vitro inhibitory activity of this compound on G9a.

Materials:

-

Recombinant human G9a enzyme

-

Histone H3 peptide (e.g., corresponding to amino acids 1-21)

-

S-[methyl-³H]-adenosyl-L-methionine ([³H]-SAM)

-

This compound

-

Assay Buffer (e.g., 50 mM Tris-HCl pH 8.5, 5 mM MgCl₂, 4 mM DTT)

-

Scintillation fluid

-

Filter paper plates

-

Microplate scintillation counter

Procedure:

-

Prepare a serial dilution of this compound in DMSO.

-

In a 96-well plate, add 2 µL of the diluted this compound or DMSO (vehicle control).

-

Add 20 µL of a master mix containing G9a enzyme and histone H3 peptide in assay buffer to each well.

-

Pre-incubate the plate at room temperature for 15 minutes.

-

Initiate the reaction by adding 5 µL of [³H]-SAM.

-

Incubate the reaction at 30°C for 1 hour.

-

Stop the reaction by adding 10 µL of 7.5 M guanidine hydrochloride.

-

Transfer the reaction mixture to a filter paper plate.

-

Wash the filter plate three times with 75 mM phosphoric acid to remove unincorporated [³H]-SAM.

-

Dry the filter plate and add scintillation fluid to each well.

-

Measure the radioactivity using a microplate scintillation counter.

-

Calculate the percent inhibition for each concentration of this compound and determine the IC50 value.

In-Cell Western Assay for Histone H3K9 Methylation

This protocol is for assessing the effect of the cell-permeable analogue, BRD4770, on cellular H3K9 methylation levels.

Materials:

-

PANC-1 cells (or other suitable cell line)

-

BRD4770

-

Primary antibodies: anti-H3K9me2 and anti-total Histone H3

-

Fluorescently labeled secondary antibodies (e.g., IRDye 800CW and IRDye 680RD)

-

In-Cell Western Assay Kit reagents

-

96-well clear bottom plates

-

Imaging system (e.g., LI-COR Odyssey)

Procedure:

-

Seed PANC-1 cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with a serial dilution of BRD4770 for 24-48 hours.

-

Fix the cells with 4% paraformaldehyde in PBS for 20 minutes at room temperature.

-

Permeabilize the cells with 0.1% Triton X-100 in PBS for 5 minutes.

-

Block the wells with a blocking buffer for 1.5 hours at room temperature.

-

Incubate the cells with the primary antibodies (anti-H3K9me2 and anti-total Histone H3) overnight at 4°C.

-

Wash the wells three times with PBS containing 0.1% Tween 20.

-

Incubate the cells with the fluorescently labeled secondary antibodies for 1 hour at room temperature in the dark.

-

Wash the wells three times with PBS containing 0.1% Tween 20.

-

Scan the plate using an imaging system.

-

Quantify the fluorescence intensity for both channels. Normalize the H3K9me2 signal to the total Histone H3 signal.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for characterizing a histone methyltransferase inhibitor like this compound and its cell-permeable analogue.

Caption: Workflow for the characterization of this compound and its cell-permeable analogue.

Conclusion

This compound is a valuable chemical probe for the in vitro study of the histone methyltransferase G9a. Its well-defined biochemical activity and selectivity make it a useful tool for dissecting the enzymatic function of G9a. While its poor cell permeability limits its direct application in cellular and in vivo models, its close analogue, BRD4770, provides a means to investigate the biological consequences of G9a inhibition in these more complex systems. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals working to understand the role of G9a in epigenetics and to develop novel therapeutic strategies targeting this important enzyme.

References

BRD9539: A Technical Guide to a Selective Histone Methyltransferase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of BRD9539, a small molecule inhibitor of histone methyltransferases. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development to facilitate a comprehensive understanding of this compound's function, mechanism of action, and experimental characterization.

Core Function and Mechanism of Action

This compound is a potent biochemical inhibitor of the histone methyltransferase G9a (also known as EHMT2) and also demonstrates inhibitory activity against the Polycomb Repressive Complex 2 (PRC2).[1][2] Histone methyltransferases are a class of enzymes that play a critical role in epigenetic regulation by catalyzing the transfer of methyl groups to histone proteins. This modification, in turn, influences chromatin structure and gene expression.

The primary mechanism of action for this compound is the inhibition of G9a's enzymatic activity.[1] It is considered the active form of its methyl-ester analogue, BRD4770. While BRD4770 is cell-permeable, it is presumed to be hydrolyzed into this compound within the cell to exert its inhibitory effect. However, this compound itself exhibits poor cell permeability, leading to a lack of activity in cell-based assays.[1]

Quantitative Biochemical Activity

The inhibitory potency and selectivity of this compound have been characterized through various biochemical assays. The following table summarizes the key quantitative data.

| Target Enzyme | Assay Type | Parameter | Value | Reference |

| G9a (EHMT2) | Biochemical | IC50 | 6.3 µM | [1] |

| PRC2 | Biochemical | % Remaining Activity (at 10 µM) | 43% | |

| SUV39H1 | Biochemical | Activity | Inactive | [1] |

| NSD2 | Biochemical | Activity | Inactive | [1] |

| DNMT1 | Biochemical | Activity | Inactive | [1] |

Signaling Pathway

This compound targets key enzymes in the histone methylation pathway. G9a is primarily responsible for the mono- and di-methylation of histone H3 at lysine 9 (H3K9me1 and H3K9me2), epigenetic marks generally associated with transcriptional repression. PRC2, on the other hand, is responsible for the di- and tri-methylation of histone H3 at lysine 27 (H3K27me2 and H3K27me3), which are also repressive marks. By inhibiting these enzymes, this compound can modulate the epigenetic landscape and potentially alter gene expression patterns.

Experimental Protocols

The following is a representative protocol for a radiometric biochemical assay to determine the inhibitory activity of compounds against histone methyltransferases like G9a. This protocol is based on commonly used methods for this class of enzymes.

Objective: To measure the in vitro inhibitory effect of this compound on the enzymatic activity of G9a.

Materials:

-

Recombinant human G9a enzyme

-

Histone H3 peptide (e.g., residues 1-21) as a substrate

-

S-[³H-methyl]-adenosyl-L-methionine (³H-SAM) as a methyl donor

-

This compound (or other test compounds) dissolved in DMSO

-

Assay buffer (e.g., 50 mM Tris-HCl pH 8.5, 10 mM MgCl₂, 4 mM DTT)

-

Scintillation cocktail

-

Filter paper (e.g., P81 phosphocellulose)

-

Wash buffer (e.g., 50 mM sodium bicarbonate, pH 9.0)

-

Microplate scintillation counter

Procedure:

-

Compound Preparation: Prepare serial dilutions of this compound in DMSO. A typical starting concentration might be 10 mM.

-

Reaction Setup: In a 96-well plate, combine the following components in order:

-

Assay buffer

-

Diluted this compound or DMSO (for control wells)

-

Recombinant G9a enzyme

-

Histone H3 peptide substrate

-

-

Initiation of Reaction: Add ³H-SAM to each well to initiate the methyltransferase reaction.

-

Incubation: Incubate the reaction mixture at 30°C for a predetermined time (e.g., 60 minutes).

-

Termination of Reaction: Spot the reaction mixture onto the P81 phosphocellulose filter paper to stop the reaction. The positively charged paper will bind the peptide substrate.

-

Washing: Wash the filter paper multiple times with the wash buffer to remove unincorporated ³H-SAM.

-

Detection:

-

Dry the filter paper.

-

Place the filter paper in a scintillation vial with scintillation cocktail.

-

Measure the amount of incorporated ³H-methyl groups using a microplate scintillation counter.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of this compound relative to the DMSO control.

-

Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Conclusion

This compound is a valuable chemical probe for studying the biochemical functions of the histone methyltransferases G9a and, to a lesser extent, PRC2. Its potent and selective inhibitory activity in biochemical assays makes it a useful tool for in vitro studies of epigenetic mechanisms. The lack of cell-based activity due to poor permeability is a key consideration for experimental design. This guide provides the foundational knowledge for researchers to effectively utilize this compound in their investigations into the roles of histone methylation in health and disease.

References

Initial Investigations of BRD9539: A Technical Overview

This guide provides an in-depth analysis of the initial scientific investigations into the effects of BRD9539, a chemical probe identified as a potent inhibitor of the histone methyltransferase G9a. The information is tailored for researchers, scientists, and professionals in the field of drug development, offering a comprehensive summary of its biochemical activity, selectivity, and cellular effects.

Biochemical Profile of this compound

This compound has been characterized as a specific inhibitor of the euchromatin histone methyltransferase 2 (EHMT2), commonly known as G9a.[1] Initial biochemical assays have demonstrated its potency and selectivity against a panel of epigenetic and kinase targets.

Quantitative Data Summary

The following tables summarize the key quantitative data from the initial investigations of this compound.

| Target | IC50 Value | Assay Type |

| G9a (EHMT2) | 6.3 µM | Biochemical Assay |

Table 1: Inhibitory Potency of this compound against its primary target, G9a.

| Target | Concentration of this compound | Remaining Activity (%) |

| G9a | 10 µM | 54% |

| PRC2 | 10 µM | 43% |

Table 2: Comparative inhibitory activity of this compound against G9a and Polycomb Repressive Complex 2 (PRC2).

This compound also exhibits selectivity, as it is reported to be inactive against other histone methyltransferases such as SUV39H1 and NSD2, as well as the DNA methyltransferase DNMT1, at concentrations up to 40 µM.[1] Furthermore, its activity was tested against a panel of 16 other chromatin-modifying enzymes and 100 kinases involved in cell-cycle regulation and cancer biology, with no significant activity observed at concentrations of 5 or 10 µM.[2][3]

Mechanism of Action and Signaling Pathway

This compound functions as a direct inhibitor of the enzymatic activity of G9a. G9a is a key enzyme responsible for the mono- and di-methylation of histone H3 at lysine 9 (H3K9me1 and H3K9me2). This methylation event is a critical component of the epigenetic machinery that leads to transcriptional repression. By inhibiting G9a, this compound prevents the methylation of H3K9, thereby potentially leading to the reactivation of silenced genes. The compound has also been shown to inhibit the activity of PRC2, another key chromatin-modifying complex responsible for the methylation of histone H3 at lysine 27 (H3K27me3), which is also a repressive mark.[1][2][4][5]

Experimental Protocols

While detailed step-by-step protocols for every experiment are not publicly available, the following methodologies are inferred from the existing literature.

G9a Inhibition Assay (Biochemical)

A biochemical assay was utilized to determine the IC50 value of this compound against G9a. This type of assay typically involves the following components:

-

Enzyme: Recombinant human G9a.

-

Substrate: A histone H3 peptide or recombinant histone H3.

-

Cofactor: S-adenosylmethionine (SAM), the methyl donor.

-

Inhibitor: this compound at varying concentrations.

-

Detection Method: Measurement of the methylated product, often through radiometric, fluorescent, or mass spectrometry-based methods.

The reaction is initiated by combining the enzyme, substrate, and cofactor in the presence of the inhibitor. After a set incubation period, the reaction is stopped, and the level of histone methylation is quantified. The IC50 value is then calculated by plotting the percentage of inhibition against the inhibitor concentration.

Selectivity Profiling

The selectivity of this compound was assessed by testing its activity against a panel of other chromatin-modifying enzymes and kinases.[2][3] This is a standard practice in drug discovery to ensure that the compound's effects are due to the inhibition of the intended target. The experimental setup for these assays would be similar to the G9a inhibition assay, but with the respective enzymes and their specific substrates.

Cellular Assays

This compound was evaluated in cell-based assays to determine its effects in a cellular context.[1][2][3] A notable finding from these studies is the compound's lack of activity in these assays, which is presumed to be due to poor cell permeability.[2][3] One reported cellular effect is the dose-dependent decrease in ATP levels in HeLa cells.[2][3]

Comparison with Analogue BRD4770

This compound is often compared to its methyl-ester analogue, BRD4770. While this compound is a more potent inhibitor in biochemical assays, BRD4770 demonstrates activity in cell-based assays.[2][3] This suggests that the methyl-ester group in BRD4770 may improve cell permeability. At a screening concentration, this compound left 20% remaining G9a activity, whereas BRD4770 left 45%.[2][3]

Conclusion and Future Directions

The initial investigations of this compound have established it as a valuable chemical probe for studying the biochemical functions of the histone methyltransferase G9a. Its potency and selectivity make it a useful tool for in vitro studies. However, its lack of cellular activity, likely due to poor cell permeability, limits its utility in studying the cellular consequences of G9a inhibition. Future research efforts may focus on developing analogues of this compound with improved physicochemical properties to enhance cell permeability and enable in vivo studies. The compound's ability to decrease ATP levels in HeLa cells also warrants further investigation to elucidate the underlying mechanism. The primary reference for the initial investigation of this compound is a study by Yuan et al. that identified it as a small-molecule probe of G9a that can induce cellular senescence in pancreatic adenocarcinoma.[2]

References

Methodological & Application

Application Notes and Protocols: BRD9539 in vitro Histone Methyltransferase Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

BRD9539 is a potent small molecule inhibitor of histone methyltransferases (HMTs), primarily targeting G9a (also known as EHMT2) and the Polycomb Repressive Complex 2 (PRC2).[1] G9a is responsible for mono- and di-methylation of histone H3 at lysine 9 (H3K9me1 and H3K9me2), epigenetic marks associated with transcriptional repression. Similarly, the PRC2 complex, with its catalytic subunit EZH2, mediates the methylation of histone H3 at lysine 27 (H3K27), another key repressive mark. The dysregulation of these HMTs is implicated in various cancers, making them attractive targets for therapeutic intervention.

This compound serves as a valuable chemical probe for studying the roles of G9a and PRC2 in gene regulation and disease. It is the active cellular metabolite of the pro-drug BRD4770, which exhibits better cell permeability. In biochemical assays, this compound demonstrates dose-dependent inhibition of G9a and PRC2.[1] These application notes provide detailed protocols for performing in vitro histone methyltransferase assays to characterize the inhibitory activity of this compound against G9a and PRC2.

Data Presentation

Quantitative Inhibitory Activity of this compound

The inhibitory potency of this compound is quantified by its half-maximal inhibitory concentration (IC50). The following table summarizes the reported biochemical activity of this compound against various histone methyltransferases.

| Target HMT | Substrate | Assay Type | IC50 (µM) | Reference |

| G9a | Histone H3 Peptide | Biochemical | 6.3 | [1] |

| PRC2 | Histone H3 Peptide | Biochemical | Similar to G9a | [1] |

| SUV39H1 | Not specified | Biochemical | Inactive | [1] |

| NSD2 | Not specified | Biochemical | Partial inhibition at 40 µM | [1] |

| DNMT1 | Not specified | Biochemical | Inactive | [1] |

Signaling Pathway and Experimental Workflow

G9a and PRC2 Co-Repressive Pathway

G9a and PRC2 are key components of transcriptional repressive machinery. They can physically and functionally interact to mediate gene silencing. G9a-mediated H3K9 methylation can create a binding site for other repressive proteins and may facilitate the recruitment or activity of PRC2 at specific gene loci, leading to subsequent H3K27 methylation and robust gene silencing. This compound inhibits the catalytic activity of both G9a and EZH2, thereby preventing the deposition of these repressive histone marks.

Experimental Workflow for in vitro HMT Assay

The following diagram outlines the general workflow for an in vitro histone methyltransferase assay to determine the IC50 of an inhibitor like this compound.

Experimental Protocols

Protocol 1: Radiometric in vitro HMT Assay for G9a Inhibition by this compound

This protocol describes a radiometric filter-binding assay to measure the inhibition of G9a by this compound using a tritiated methyl donor, S-adenosyl-L-[methyl-³H]-methionine ([³H]-SAM).

Materials and Reagents:

-

Recombinant human G9a enzyme

-

Histone H3 (1-21) peptide substrate

-

This compound

-

S-adenosyl-L-[methyl-³H]-methionine ([³H]-SAM)

-

S-adenosyl-L-homocysteine (SAH) for stop solution

-

Assay Buffer (e.g., 50 mM Tris-HCl pH 8.5, 5 mM MgCl₂, 4 mM DTT)

-

96-well polypropylene plates

-

96-well filter plates (e.g., phosphocellulose or glass fiber)

-

Wash Buffer (e.g., 50 mM sodium carbonate buffer, pH 9.0 or 75 mM phosphoric acid)

-

Scintillation fluid

-

Microplate scintillation counter

-

DMSO

Procedure:

-

Compound Preparation:

-

Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

-

Perform serial dilutions of this compound in DMSO to create a concentration range for IC50 determination (e.g., from 100 µM to 1 nM final assay concentrations).

-

-

Enzyme and Substrate Preparation:

-

Dilute recombinant G9a and histone H3 peptide substrate in Assay Buffer to the desired working concentrations. Final concentrations in the assay will typically be in the low nM range for the enzyme and µM range for the substrate and SAM.

-

-

Reaction Setup:

-

To the wells of a 96-well polypropylene plate, add 2 µL of the diluted this compound or DMSO (for no inhibitor and maximum activity controls).

-

Add 23 µL of the enzyme-substrate mixture to each well.

-

Pre-incubate the plate at room temperature for 15 minutes to allow this compound to bind to G9a.

-

-

Initiation of Reaction:

-

Add 5 µL of [³H]-SAM (diluted in Assay Buffer) to each well to start the methylation reaction. The final reaction volume is 30 µL.

-

-

Incubation:

-

Incubate the plate at 30°C for 60 minutes. This incubation time should be within the linear range of the enzymatic reaction.

-

-

Termination of Reaction:

-

Add 10 µL of a stop solution containing a high concentration of non-radioactive SAH (e.g., 500 µM) to each well.

-

-

Detection of Methylation:

-

Transfer the reaction mixture from the polypropylene plate to a 96-well filter plate.

-

Wash the filter plate 3-5 times with Wash Buffer to remove unincorporated [³H]-SAM.

-

Dry the filter plate completely.

-

Add scintillation fluid to each well.

-

-

Data Acquisition and Analysis:

-

Measure the radioactivity in each well using a microplate scintillation counter.

-

Calculate the percent inhibition for each this compound concentration relative to the DMSO control.

-

Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Protocol 2: Non-Radiometric in vitro HMT Assay for PRC2 Inhibition by this compound (AlphaLISA)

This protocol outlines a non-radiometric, homogeneous AlphaLISA (Amplified Luminescent Proximity Homestead Assay) to measure the inhibition of PRC2 by this compound. This assay detects the biotinylated histone substrate and the methylation mark using specific antibodies and bead-based chemistry.

Materials and Reagents:

-

Recombinant human PRC2 complex (containing EZH2, EED, SUZ12)

-

Biotinylated Histone H3 (1-27) peptide substrate

-

This compound

-

S-adenosyl-L-methionine (SAM)

-

AlphaLISA anti-H3K27me3 Acceptor beads

-

Streptavidin-coated Donor beads

-

AlphaLISA Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 4 mM DTT, 0.01% Tween-20)

-

384-well white OptiPlate

-

AlphaScreen-capable microplate reader

-

DMSO

Procedure:

-

Compound Preparation:

-

Prepare a serial dilution of this compound in DMSO as described in Protocol 1.

-

-

Reaction Setup:

-

Add 2.5 µL of the PRC2 enzyme, biotinylated H3 peptide, and SAM mixture in AlphaLISA Assay Buffer to the wells of a 384-well plate.

-

Add 0.5 µL of diluted this compound or DMSO.

-

-

Incubation:

-

Incubate the reaction mixture at 30°C for 60 minutes.

-

-

Detection:

-

Add 2.5 µL of the anti-H3K27me3 Acceptor beads to each well.

-

Incubate for 60 minutes at room temperature in the dark.

-

Add 2.5 µL of Streptavidin-coated Donor beads to each well.

-

Incubate for 30-60 minutes at room temperature in the dark.

-

-

Data Acquisition and Analysis:

-

Read the plate on an AlphaScreen-capable microplate reader.

-

Calculate the percent inhibition and determine the IC50 value as described in Protocol 1.

-

Disclaimer

The protocols provided are intended as a guide and may require optimization for specific experimental conditions and reagent sources. It is recommended to perform appropriate controls, including no-enzyme and no-substrate controls, to ensure data validity. This information is for Research Use Only and is not intended for diagnostic or therapeutic purposes.

References

Application Notes and Protocols: The Role of Epigenetic Modulators in Pancreatic Cancer Research

A Clarification on BRD9539:

Initial research indicates that the compound this compound is an inhibitor of the histone methyltransferases G9a and GLP with an IC50 of 6.3 μM, and it also demonstrates inhibitory activity against PRC2.[1][2] It is important to note that this compound is not a BRD9 inhibitor. While the inhibition of G9a has been shown to induce cellular senescence in pancreatic adenocarcinoma, this document will focus on the more extensively researched area of BRD9 inhibition in pancreatic cancer, which appears to be the core interest of the query.[2]

Application of BRD9 Inhibition in Pancreatic Cancer Research

Pancreatic ductal adenocarcinoma (PDAC) is a highly lethal malignancy characterized by the presence of cancer stem-like cells (CSCs) that contribute to therapeutic resistance and disease recurrence.[3][4] Recent studies have identified Bromodomain-containing protein 9 (BRD9), a component of the BAF histone remodeling complex, as a critical regulator of stemness in pancreatic CSCs.[3][4] Pharmacological inhibition of BRD9 presents a promising therapeutic strategy to target this aggressive cell population.

Mechanism of Action

BRD9, in cooperation with the TGFβ/Activin-SMAD2/3 signaling pathway, plays a key role in maintaining the self-renewal and tumorigenic properties of pancreatic CSCs.[3][5] Inhibition of BRD9 disrupts the enhancer-promoter looping and subsequent transcription of essential stemness genes, leading to a reduction in the CSC population.[3][4] This targeted approach not only impedes the self-renewal and invasive capabilities of CSCs but also enhances their sensitivity to conventional chemotherapeutic agents like gemcitabine.[4]

Quantitative Data on BRD9 Inhibition in Pancreatic Cancer

The following tables summarize the quantitative effects of BRD9 inhibitors on pancreatic cancer cell lines from preclinical studies.

Table 1: Effect of BRD9 Inhibitors on Pancreatic Cancer Stem Cell Markers

| Cell Line | Inhibitor | Effect on CSC Markers (OCT4-GFP, CD133, SSEA4) | Reference |

| L3.6pl | BRD9 inhibitors | Significant reduction in double-positive and triple-positive cells | [4] |

| Multiple PDAC cell lines | I-BRD9, TP-472, dBRD9 | Significant reduction in CSC sphere formation | [4] |

Table 2: Impact of BRD9 Inhibition on Pancreatic Cancer Cell Properties

| Property | Effect of BRD9 Inhibition | Notes | Reference |

| CSC Self-Renewal | Blocked/Reduced | Observed across multiple PDAC cell lines and in primary cells from surgically resected tumors. | [4] |

| Cell Cycle | Blocks entry into G0 phase | --- | [4] |

| Invasiveness of CSCs | Blocked/Reduced | --- | [4] |

| Chemo-sensitivity | Increased sensitivity to gemcitabine | Combination treatment showed a stronger reduction in CSC sphere formation. | [4][6] |

| Tumorigenesis (in vivo) | Significantly reduced in patient-derived xenograft models | --- | [3][4] |

Experimental Protocols

Protocol 1: In Vitro 3D Tumor Sphere Formation Assay for CSC Self-Renewal

This assay assesses the capacity of pancreatic CSCs to self-renew and form three-dimensional spheres, a key characteristic of stemness.

Materials:

-

Pancreatic cancer cell lines (e.g., L3.6pl, A13A) or primary cells from patient tumors

-

DMEM/F12 medium

-

B27 supplement

-

EGF (20 ng/mL)

-

FGF (20 ng/mL)

-

Heparin (5 µg/mL)

-

Penicillin-Streptomycin

-

Ultra-low attachment plates

-

BRD9 inhibitor (e.g., I-BRD9)

-

DMSO (vehicle control)

Procedure:

-

Culture pancreatic cancer cells in standard 2D culture conditions.

-

Harvest and resuspend single cells in serum-free sphere-forming medium (DMEM/F12, B27, EGF, FGF, Heparin, Penicillin-Streptomycin).

-

Plate the cells at a low density (e.g., 1,000 cells/well) in ultra-low attachment 96-well plates.

-

Treat the cells with varying concentrations of the BRD9 inhibitor or DMSO as a vehicle control.

-

Incubate the plates for 7-14 days to allow for sphere formation.

-

Count the number of spheres (typically >50 µm in diameter) per well using a microscope.

-

Analyze the data to determine the effect of the BRD9 inhibitor on CSC self-renewal capacity.

Protocol 2: Cell Viability and Chemosensitization Assay

This protocol evaluates the effect of BRD9 inhibition on the viability of pancreatic cancer cells and their sensitivity to gemcitabine.

Materials:

-

Pancreatic cancer cell lines

-

Standard cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

96-well plates

-

BRD9 inhibitor (e.g., I-BRD9)

-

Gemcitabine

-

Cell viability reagent (e.g., CellTiter-Glo®)

-

Luminometer

Procedure:

-

Seed pancreatic cancer cells in a 96-well plate at a density of 3,000-5,000 cells per well and allow them to attach overnight.

-

Treat the cells with:

-

Vehicle control (DMSO)

-

BRD9 inhibitor alone

-

Gemcitabine alone

-

A combination of the BRD9 inhibitor and gemcitabine

-

-

Incubate the cells for 72 hours.

-

Add the cell viability reagent to each well according to the manufacturer's instructions.

-

Measure luminescence using a luminometer to determine the number of viable cells.

-

Calculate cell viability as a percentage of the vehicle-treated control and analyze for synergistic effects between the BRD9 inhibitor and gemcitabine.

Protocol 3: In Vivo Tumorigenesis Study in a Xenograft Model

This protocol assesses the in vivo efficacy of BRD9 inhibition on pancreatic tumor growth.

Materials:

-

Immunocompromised mice (e.g., NOD/SCID)

-

Pancreatic CSCs (e.g., from the A13A cell line)

-

Matrigel

-

BRD9 inhibitor formulated for in vivo use

-

Vehicle control

-

Calipers for tumor measurement

Procedure:

-

Subcutaneously inject a mixture of pancreatic CSCs and Matrigel into the flanks of the mice.

-

Once tumors are palpable, randomize the mice into treatment and control groups.

-

Administer the BRD9 inhibitor or vehicle control to the respective groups according to a predetermined dosing schedule (e.g., daily intraperitoneal injections).

-

Measure tumor volume using calipers every 2-3 days.

-

Monitor the body weight and overall health of the mice throughout the study.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for CSC markers).

-

Compare tumor growth rates between the treatment and control groups to evaluate the in vivo efficacy of the BRD9 inhibitor.

Visualizations

Caption: BRD9-SMAD2/3 signaling in pancreatic cancer stem cells.

Caption: Experimental workflow for evaluating BRD9 inhibitors.

References

- 1. selleckchem.com [selleckchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. BRD9-SMAD2/3 Orchestrates Stemness and Tumorigenesis in Pancreatic Ductal Adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. BRD9-SMAD2/3 Orchestrates Stemness and Tumorigenesis in Pancreatic Ductal Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. biorxiv.org [biorxiv.org]

- 6. biorxiv.org [biorxiv.org]

In Vivo Administration Protocol for BRD9539: Formulation Guidelines

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed formulation protocols for the in vivo administration of BRD9539, a histone methyltransferase G9a inhibitor. It is important to note that as of this writing, no specific in vivo studies detailing the administration, dosage, or pharmacokinetics of this compound have been published. The following protocols are based on information provided by commercial suppliers for the preparation of this compound for animal studies. Researchers must conduct their own dose-finding and toxicology studies to determine a safe and efficacious dose for their specific experimental models.

Formulation Protocols for In Vivo Administration

Two primary formulations are suggested for the in vivo delivery of this compound: a suspended solution suitable for oral (p.o.) or intraperitoneal (i.p.) injection, and a clear solution in corn oil. The choice of vehicle and administration route will depend on the specific experimental design and objectives.

Table 1: this compound Formulation for Suspended Solution

| Component | Volume Percentage | Example for 1 mL Total Volume | Notes |

| DMSO | 10% | 100 µL | Initial solvent for this compound stock solution. |

| PEG300 | 40% | 400 µL | A common vehicle for poorly water-soluble compounds. |

| Tween-80 | 5% | 50 µL | A surfactant to aid in suspension stability. |

| Saline | 45% | 450 µL | The final diluent to achieve the desired concentration. |

Resulting Concentration: This protocol is designed to yield a suspended solution with a final concentration of 1.67 mg/mL when starting with a 16.7 mg/mL stock solution of this compound in DMSO.[1]

Table 2: this compound Formulation for Clear Solution

| Component | Volume Percentage | Example for 1 mL Total Volume | Notes |

| DMSO | 10% | 100 µL | Initial solvent for this compound stock solution. |

| Corn oil | 90% | 900 µL | An alternative vehicle, often used for subcutaneous or oral administration. |

Resulting Concentration: This protocol yields a clear solution of ≥ 1.67 mg/mL (saturation unknown) when starting with a 16.7 mg/mL stock solution of this compound in DMSO.[1] It is noted that this formulation should be used with caution for dosing periods exceeding half a month.[1]

Experimental Protocols